molecular formula C12H16FNO B1636953 2-fluoro-N-pentylbenzamide

2-fluoro-N-pentylbenzamide

Cat. No.: B1636953
M. Wt: 209.26 g/mol
InChI Key: JAKUXQGBFMCMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a fluorine atom at the second position and a pentyl group attached to the nitrogen atom

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-fluoro-N-pentylbenzamide

InChI

InChI=1S/C12H16FNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)

InChI Key

JAKUXQGBFMCMNT-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC=CC=C1F

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 2-fluoro-N-pentyl- typically involves the condensation of 2-fluorobenzoic acid with pentylamine. The reaction is carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.

Types of Reactions:

    Oxidation: 2-fluoro-N-pentylbenzamide can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-pentylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzamide, 2-fluoro-N-pentyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

  • Benzamide, 2-fluoro-N-decyl-
  • Benzamide, 2-fluoro-N-methyl-
  • Benzamide, 2-chloro-N-pentyl-

Comparison: 2-fluoro-N-pentylbenzamide is unique due to the presence of both the fluorine atom and the pentyl group, which confer specific chemical and biological properties. Compared to benzamide, 2-fluoro-N-decyl-, the shorter pentyl chain in benzamide, 2-fluoro-N-pentyl- may result in different solubility and bioavailability profiles. The presence of the fluorine atom distinguishes it from benzamide, 2-chloro-N-pentyl-, potentially leading to differences in reactivity and binding interactions.

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